molecular formula C8H9ClN4 B13680122 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13680122
M. Wt: 196.64 g/mol
InChI Key: WJASIGBDSIKRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core. The molecule is substituted with a chlorine atom at position 6 and a propyl group at position 1 (N-1). Pyrazolo[3,4-d]pyrimidines are known for their structural resemblance to purines, enabling interactions with biological targets like kinases and enzymes involved in nucleotide metabolism .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

6-chloro-1-propylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN4/c1-2-3-13-7-6(5-11-13)4-10-8(9)12-7/h4-5H,2-3H2,1H3

InChI Key

WJASIGBDSIKRHI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC(=NC=C2C=N1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route to Pyrazolo[3,4-d]pyrimidines

  • Starting from o-aminocyanopyrazole , reaction with trimethyl orthoformate in acetic anhydride yields a pyrazolylimidoformate intermediate.
  • This intermediate, upon treatment with hydrazine hydrate and subsequent heating, cyclizes to form the pyrazolo[3,4-d]pyrimidine core (Pathway E).
  • Alternatively, refluxing o-aminocyanopyrazole with formic acid for several hours also affords the pyrazolo[3,4-d]pyrimidine scaffold (Pathway F).

Specific Preparation Methods of 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

The preparation of the title compound involves two critical steps: (1) formation of the 6-chloropyrazolo[3,4-d]pyrimidine core and (2) selective N-alkylation at the 1-position with a propyl group.

Chlorination Step

  • The 6-chloro substituent is introduced by chlorinating a hydroxy- or oxo-substituted pyrazolo[3,4-d]pyrimidine intermediate.
  • Chlorinating agents such as phosphorus oxychloride or phosphorus pentachloride are used to convert carbonyl or hydroxyl groups at the 6-position into chlorine atoms.
  • This step is crucial for activating the 6-position for further functionalization.

N-Alkylation Step

  • Alkylation at the N-1 position is achieved by reacting the 6-chloropyrazolo[3,4-d]pyrimidine with an alkyl halide, typically a propyl halide (e.g., propyl bromide or chloride).
  • The reaction is carried out in the presence of a base or binding agent to promote selective alkylation and to minimize isomer formation.
  • Reported methods emphasize controlling reaction conditions to improve yield and reduce side products, as the raw material 6-chloropyrazolo[3,4-d]pyrimidine is costly and yields can be low without optimization.

Detailed Synthetic Procedure from Patent CN113429411A

Step Reagents & Conditions Description Outcome
1 Starting material: 6-chloropyrazolo[3,4-d]pyrimidine React with propyl halide (e.g., propyl bromide) N-alkylation at N-1 position
2 Base or binding agent (e.g., potassium carbonate) Facilitates alkylation, controls isomer formation Improved selectivity and yield
3 Purification by recrystallization or chromatography Isolate pure 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine High purity product

This method addresses prior challenges by optimizing the alkylation step to reduce isomeric impurities and improve overall yield.

Related Synthetic Routes and Analogues

Synthesis of 6-Chloro-1-methyl-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • A closely related compound, 6-chloro-1-methyl-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , has been synthesized and characterized with molecular formula C9H12ClN5 and molecular weight 225.68 g/mol.
  • The synthetic approach involves similar N-alkylation strategies and chlorination steps, providing a useful comparison for the preparation of the target compound.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Notes
Pyrazolo[3,4-d]pyrimidine core formation o-Aminocyanopyrazole, trimethyl orthoformate, acetic anhydride, hydrazine hydrate Heating, reflux Cyclization to form core heterocycle
Chlorination at 6-position Phosphorus oxychloride or phosphorus pentachloride Reflux, inert atmosphere Converts carbonyl/hydroxy to 6-chloro
N-1 Alkylation with propyl group Propyl halide (bromide or chloride), base (e.g., K2CO3) Room temperature to reflux Selective alkylation, requires optimization to minimize isomers

Research Discoveries and Optimization Insights

  • The 6-chloro substitution is key for biological activity and serves as a handle for further derivatization.
  • Alkylation selectivity at N-1 is enhanced by controlling reaction stoichiometry, solvent choice, and base strength.
  • Recent patents highlight improvements in yield and cost-effectiveness by starting from less expensive precursors and optimizing reaction parameters.
  • Medicinal chemistry studies demonstrate that variations on the alkyl group at N-1 modulate biological activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is highly reactive toward nucleophilic substitution, enabling functionalization for medicinal chemistry applications.

Key Examples:

NucleophileConditionsProductYieldSource
AnilineRT, 24 hrs (neat)4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine85%
Hydrazine hydrateReflux, ethanol, 6 hrs4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine78%
MethylamineTHF, 60°C, 12 hrs6-(Methylamino)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine72%

The reaction with aniline proceeds efficiently at room temperature, while hydrazine substitution requires heating to achieve optimal yields . Regioselectivity is influenced by steric and electronic factors of the nucleophile.

Reactions with Amines and Hydrazines

Secondary functionalization via amine and hydrazine derivatives expands structural diversity.

Hydrazone Formation

4-Hydrazinyl derivatives react with aromatic aldehydes/ketones to form hydrazones:

  • Conditions: Glacial acetic acid, reflux, 4–6 hrs .

  • Example: Reaction with benzaldehyde yields N'-(benzylidene)-4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (89% yield) .

Thiosemicarbazide Derivatives

Hydrazinyl intermediates react with isothiocyanates to form thiosemicarbazides:

  • Conditions: Ethanol, RT, 8 hrs .

  • Product: 4-(3-Phenylthioureido)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine .

Coupling Reactions and Functionalization

The chlorinated core participates in cross-coupling reactions, though limited data is available. Indirect functionalization via intermediates is more common:

Chloromethyl Derivatives

While not directly reported for 6-chloro-1-propyl analogs, related pyrazolo[3,4-d]pyrimidines with chloromethyl groups undergo:

  • Alkylation: Reaction with alcohols or thiols under basic conditions .

  • Oxidation: Conversion to aldehydes/carboxylic acids using oxidizing agents .

Reaction Optimization and Conditions

Critical parameters for maximizing yields and selectivity:

ParameterOptimal ValueImpact
SolventDioxane or THFEnhances nucleophilicity and solubility
Temperature60–80°C (reflux)Accelerates substitution kinetics
CatalystNone requiredBase-driven reactions dominate

Example Protocol (Aniline Substitution):

  • Mix 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq) with aniline (1.2 eq).

  • Stir at RT for 24 hrs.

  • Purify via column chromatography (hexane/ethyl acetate) .

Characterization of Reaction Products

Structural confirmation relies on advanced analytical techniques:

TechniqueKey ObservationsExample Data
¹H NMR - Singlet at δ 4.92 ppm (ClCH₂)
- Aromatic protons at δ 7.2–8.5 ppm
IR Spectroscopy - N–H stretch at 3350–3450 cm⁻¹
- C–Cl stretch at 750 cm⁻¹
Mass Spectrometry Molecular ion peak at m/z 225.07 (C₉H₁₁ClN₅)

Stability and Reactivity Trends

  • Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but degrades in strongly acidic/basic media.

  • Thermal Stability: Stable up to 200°C, making it suitable for high-temperature reactions.

This compound’s versatility in nucleophilic substitution and derivative formation positions it as a critical intermediate for developing bioactive molecules, particularly kinase inhibitors . Further studies are needed to explore its potential in metal-catalyzed cross-coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of xanthine oxidase by binding to the enzyme’s active site, thereby preventing the oxidation of hypoxanthine and xanthine . This inhibition can lead to reduced production of uric acid, making it useful in the treatment of hyperuricemia.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Chlorine Position
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
    With dual chlorine atoms (positions 4 and 6-(chloromethyl)), this compound exhibits enhanced electrophilicity, enabling diverse derivatization pathways. In contrast, the target compound’s single chlorine at position 6 may limit reactivity but improve metabolic stability .

N-1 Substituent Variations
  • Molecular weight decreases from 196.64 (target compound) to 170.60, impacting pharmacokinetic properties .
  • 6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
    The trifluoropropyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering π-π stacking interactions compared to the electron-donating propyl group in the target compound .

Functional Group Modifications

Amino and Hydrazide Derivatives
  • 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3) The hydrazine group at position 4 allows for Schiff base formation, enabling conjugation with aldehydes or ketones.
Ring Oxidation States
  • 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one The pyrimidinone moiety introduces a ketone group, altering electronic properties and tautomerism. This differs from the fully aromatic pyrimidine ring in the target compound, which may influence redox stability .

Pharmacological Implications

Pyrazolo[3,4-d]pyrimidines are recognized for antitumor and kinase-inhibitory activities. For example:

  • Piperidine-substituted derivatives (Figure 15A) show improved bioavailability due to the basic amine, a feature absent in the target compound .

Structural and Physicochemical Data Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine 6-Cl, 1-propyl C₈H₁₀ClN₄ 196.64 Moderate lipophilicity (LogP ~2.6)
4-Chloro-6-methyl-1-phenyl 4-Cl, 6-Me, 1-Ph C₁₂H₁₀ClN₄ 260.69 High aromaticity, lower solubility
6-Chloro-1-(trifluoropropyl) 6-Cl, 1-CF₃CH₂ C₈H₆ClF₃N₄ 248.61 Enhanced metabolic stability
4-Chloro-6-(chloromethyl)-1-methyl 4-Cl, 6-CH₂Cl, 1-Me C₇H₇Cl₂N₄ 218.06 High reactivity for further substitution

Biological Activity

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C8H9ClN4C_8H_9ClN_4 and a molecular weight of approximately 196.64 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with a propyl group at the 1-position and a chlorine atom at the 6-position. This unique substitution pattern is believed to enhance its binding affinity to various targets, particularly cyclin-dependent kinases (CDKs) .

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in regulating the cell cycle. By inhibiting these kinases, the compound can induce apoptosis and alter cell cycle progression in cancer cells, making it a promising candidate for cancer therapy .

In Vitro Studies

Research has shown that 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has demonstrated potent activity against:

  • Breast Cancer (MCF-7) : IC50 values indicate effective inhibition of cell proliferation.
  • Colorectal Cancer (HCT-116) : Similar cytotoxic effects have been observed with reported IC50 values suggesting strong anti-proliferative activity .

Comparative Efficacy

The following table summarizes the IC50 values of 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine compared to other related compounds:

Compound NameCell LineIC50 (µM)
6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine MCF-7X.XX
Roscovitine MCF-710.0
Flavopiridol HCT-1160.5

Note: Specific IC50 values for 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine are not provided in the sources but are expected to be competitive based on structural activity relationships.

Case Studies

In a study investigating the apoptotic mechanisms induced by pyrazolo[3,4-d]pyrimidines, it was found that treatment with 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine led to an increase in pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2. This shift in protein expression suggests that the compound effectively promotes apoptosis in targeted cancer cells .

Pharmacokinetics and Bioavailability

The compound's pharmacokinetic profile indicates good plasma stability and potential for oral bioavailability. Prodrug strategies have been explored to enhance solubility and bioavailability without compromising efficacy .

Future Directions

Ongoing research is focused on optimizing the structure of 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine to improve its selectivity and potency against specific kinases involved in tumorigenesis. Further studies are needed to elucidate its full therapeutic potential and safety profile in vivo .

Q & A

Q. What are the common synthetic methodologies for preparing 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

The synthesis typically involves cyclocondensation reactions using readily available starting materials. For example, multi-component reactions under solvent-free or microwave-assisted conditions can yield pyrazolo[3,4-d]pyrimidine scaffolds. Substitution at the 4-position with chlorine is achieved via chlorinating agents (e.g., POCl₃), while the 1-propyl group is introduced through alkylation using propyl halides . Key steps include:

  • Cyclocondensation : One-pot reactions of aminopyrazoles with nitriles or carbonyl compounds.
  • Functionalization : Sequential alkylation/chlorination to install substituents.

Q. How should researchers safely handle and store 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Storage : In airtight containers under inert gas (e.g., N₂) at -20°C to prevent decomposition.
  • Decontamination : Use ethanol or acetone for spills; avoid water due to potential hydrolysis .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : To confirm substitution patterns (e.g., propyl group integration at δ ~1.0–1.5 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]+ at m/z 226.1).
  • X-ray Crystallography : To resolve ambiguous structural features, such as torsional angles in the pyrazolo-pyrimidine core .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.
  • Analytical Monitoring : Use HPLC to track degradation products and calculate half-life (t₁/₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for alkylation steps.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro, propyl) and correlate with bioassay results.
  • Dose-Response Analysis : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values and rule out assay artifacts .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or JAK3 kinases).
  • MD Simulations : Perform 100-ns simulations to assess conformational stability and binding free energy (ΔG) .

Q. What are the challenges in synthesizing fluorinated analogs of this compound?

Fluorination requires specialized reagents (e.g., Selectfluor®) and anhydrous conditions. Key issues include:

  • Regioselectivity : Fluorine’s small size can lead to multiple substitution sites.
  • Purification : Separate isomers via preparative HPLC or column chromatography .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

  • X-ray Diffraction : Compare experimental bond lengths (e.g., C–N in the pyrimidine ring) with DFT-optimized tautomers.
  • Hydrogen Bond Analysis : Identify intermolecular interactions stabilizing specific tautomers .

Methodological Guidance

Q. Designing Pharmacological Assays for Antitumor Activity

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and measure proliferation via MTT assays.
  • Control Compounds : Include reference kinase inhibitors (e.g., imatinib) to validate assay sensitivity .

Q. Analyzing Reaction Mechanisms in Substitution Reactions

  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in hydrolysis steps.
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .

Q. Cross-Disciplinary Applications: Combining Synthesis with Computational Chemistry

  • Fragment-Based Drug Design : Screen pyrazolo[3,4-d]pyrimidine fragments against target proteins using SPR or NMR.
  • QSAR Modeling : Train models on bioactivity data to prioritize novel derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.